molecular formula C12H6Cl2N2OS B2860483 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-77-3

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No. B2860483
CAS RN: 865545-77-3
M. Wt: 297.15
InChI Key: WUGDAEJLRYOXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide” is a chemical compound. It’s a derivative of benzamide, which is an important functional group and essential component of many pharmaceuticals, natural products, agrochemicals, and polymers .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by X-ray crystallography . The crystal packing is typically stabilized by C−H···N and N−H···N hydrogen bonds .


Chemical Reactions Analysis

The synthesis of similar compounds involves reactions of arylamine compounds with dichlorobenzoyl chloride . These reactions typically occur in N,N′-dimethylformamide solution at 60 °C .

Scientific Research Applications

Pharmaceutical Research

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: is explored in pharmaceutical research due to its potential biological activity. Compounds with similar structures have shown promise in the development of new medications with antitumoral and anticonvulsive properties . The specific cyano and thiophene groups in the compound may offer unique interactions with biological targets.

Organic Synthesis

This compound serves as a precursor in organic synthesis, particularly in the creation of more complex molecules. Its dichloro and cyano functionalities make it a versatile intermediate for various chemical reactions .

Material Science

In material science, the compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties. The thiophene ring, in particular, is known for its conductive properties in polymers .

Agrochemical Development

The structural analogs of benzamide derivatives are often investigated for their use in agrochemicals. This compound could lead to the development of new pesticides or herbicides with improved efficacy and safety profiles .

Analytical Chemistry

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide: can be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods, especially in spectroscopy and chromatography .

Catalysis

The compound might find applications in catalysis, where it could act as a ligand or a catalyst itself in various chemical reactions, potentially improving reaction efficiency and selectivity .

Environmental Science

In environmental science, such compounds can be studied for their degradation products and environmental impact, contributing to the assessment of new chemicals before they are introduced into the market .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with aromatic compounds, aiding in understanding disease mechanisms or developing diagnostic tools .

properties

IUPAC Name

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDAEJLRYOXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.